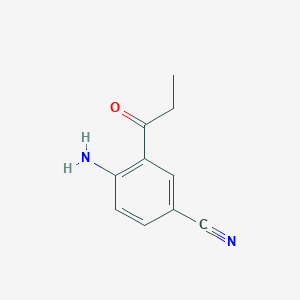
1-(2-Amino-5-cyanophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-cyanophenyl)propan-1-one is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyanide group, and a propanone group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)propan-1-one typically involves the reaction of 2-amino-5-cyanobenzaldehyde with a suitable ketone under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-cyanophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oximes or nitriles
Reduction: Conversion to primary amines
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
1-(2-Amino-5-cyanophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- 1-(2-Amino-5-methylphenyl)propan-1-one
- 1-(2-Amino-5-chlorophenyl)propan-1-one
Uniqueness
1-(2-Amino-5-cyanophenyl)propan-1-one is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and functionalities, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-amino-3-propanoylbenzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 |
Clé InChI |
QZBGHMCMBWADKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



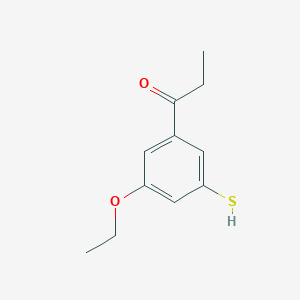
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
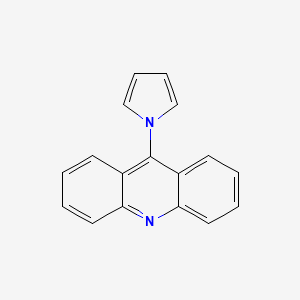
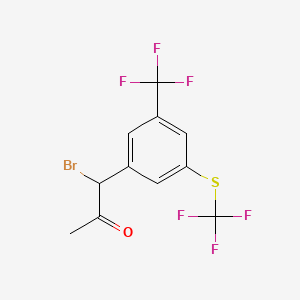
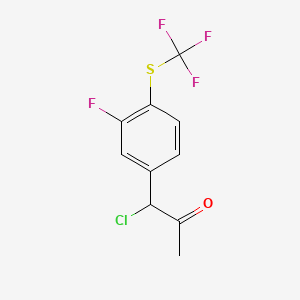
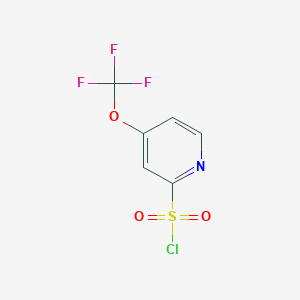
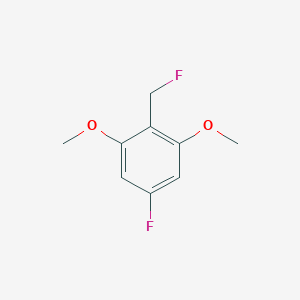
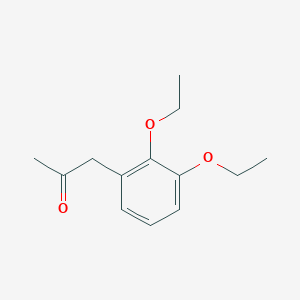
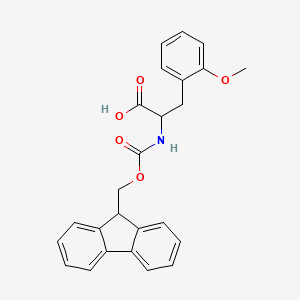


![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
